

Solubility of 1-Aminoanthracene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminoanthracene

Cat. No.: B165094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthracene, an aromatic amine derived from anthracene, is a compound of interest in various fields of chemical and pharmaceutical research. Its fluorescent properties and potential biological activities necessitate a thorough understanding of its physicochemical characteristics, among which solubility plays a pivotal role.^[1] Solubility data is fundamental for designing experimental protocols, developing drug delivery systems, and conducting toxicological studies. This technical guide provides a comprehensive overview of the solubility of **1-aminoanthracene** in organic solvents, outlines detailed experimental methodologies for its determination, and presents a generalized workflow for solubility assessment.

Quantitative Data on the Solubility of 1-Aminoanthracene

A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for **1-aminoanthracene** in a wide range of common organic solvents. However, based on the general principles of "like dissolves like" and the known solubility of the parent compound, anthracene, a qualitative assessment of its solubility can be inferred. The presence of the polar amino group is expected to increase its solubility in polar solvents compared to anthracene.

Table 1: Qualitative Solubility of **1-Aminoanthracene** in Various Organic Solvents

Solvent Class	Solvent Example	Expected Qualitative Solubility	Rationale
Alcohols	Methanol, Ethanol	Soluble	The amino group can form hydrogen bonds with the hydroxyl group of alcohols.
Ketones	Acetone, Methyl Ethyl Ketone	Moderately Soluble	The polar carbonyl group can interact with the amino group.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Slightly Soluble	Ethers are less polar than alcohols and ketones, leading to weaker interactions.
Esters	Ethyl Acetate	Moderately Soluble	The ester group provides some polarity for interaction with the amino group.
Aromatic Hydrocarbons	Toluene, Benzene	Soluble	The nonpolar aromatic rings of the solvent and solute favor interaction.
Aliphatic Hydrocarbons	Hexane, Cyclohexane	Sparingly Soluble to Insoluble	The nonpolar nature of these solvents is not conducive to dissolving the more polar 1-aminoanthracene. ^[2]
Chlorinated Solvents	Dichloromethane, Chloroform	Moderately Soluble	These solvents have some polarity and can interact with the aromatic system.

Note: This table is based on general chemical principles and data for analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **1-aminoanthracene** in organic solvents.

Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis

This classic and reliable method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5][6]

1.1. Materials and Equipment:

- **1-Aminoanthracene** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (± 0.0001 g)
- Glass vials with screw caps
- Syringe filters (e.g., 0.22 μm PTFE)
- Pipettes and volumetric flasks
- Drying oven

1.2. Procedure:

- Sample Preparation: Add an excess amount of **1-aminoanthracene** to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

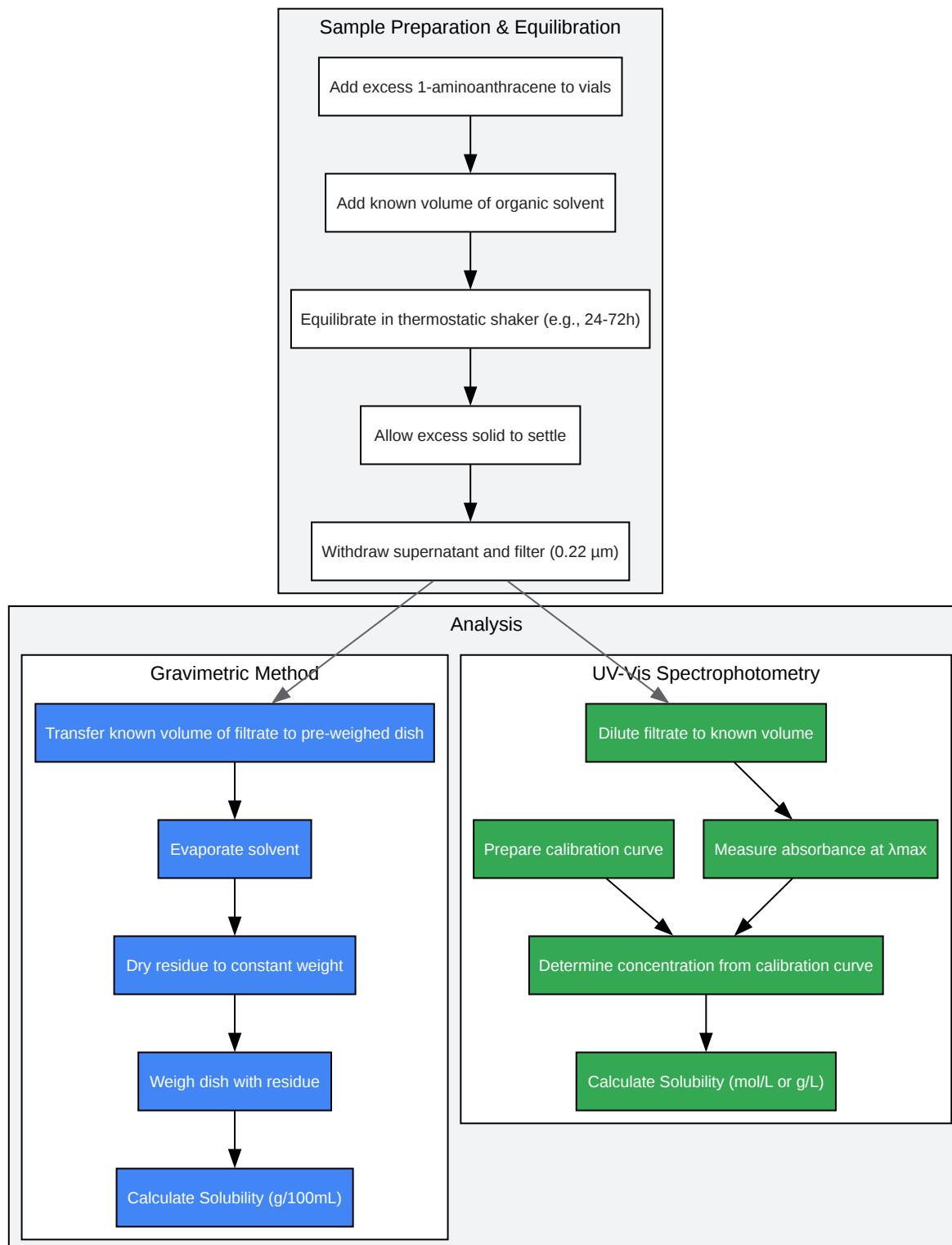
- Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.^[7]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.
- Gravimetric Determination:
 - Accurately weigh a clean, dry evaporating dish.
 - Transfer a known volume of the clear filtrate into the pre-weighed dish.
 - Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
 - Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of **1-aminoanthracene** until a constant weight is achieved.
 - Cool the dish in a desiccator and weigh it on the analytical balance.
- Calculation: The solubility (S) is calculated using the following formula:

$$S \text{ (g/100 mL)} = \frac{[(\text{Mass of dish} + \text{residue}) - (\text{Mass of empty dish})]}{(\text{Volume of filtrate in mL})} \times 100$$

Isothermal Saturation Method followed by UV-Visible Spectrophotometry

This method is suitable for compounds that have a distinct chromophore and absorb light in the UV-Visible range.^{[8][9][10]} It is often faster than the gravimetric method.

2.1. Materials and Equipment:


- All materials and equipment from the gravimetric method.
- UV-Visible spectrophotometer
- Quartz cuvettes

2.2. Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **1-aminoanthracene** of known concentrations in the solvent of interest.
- Determination of λ_{max} : Scan one of the standard solutions across the UV-Visible spectrum (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Measure the absorbance of each standard solution at the determined λ_{max} . Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
- Sample Preparation and Equilibration: Follow steps 1.1 to 1.5 from the gravimetric method to prepare saturated solutions and obtain a clear filtrate.
- Sample Analysis:
 - Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} using the UV-Visible spectrophotometer.
- Calculation:
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of **1-aminoanthracene** in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of solubility using the isothermal saturation method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aminoanthracene | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. who.int [who.int]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. rootspress.org [rootspress.org]
- To cite this document: BenchChem. [Solubility of 1-Aminoanthracene in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165094#solubility-of-1-aminoanthracene-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com